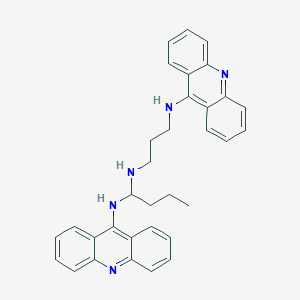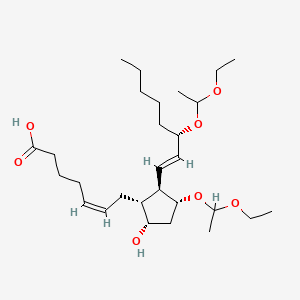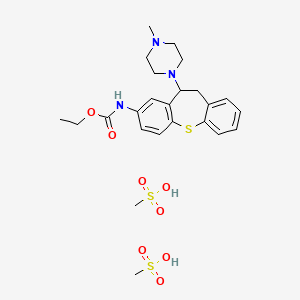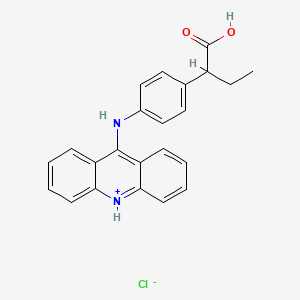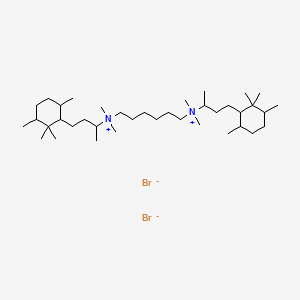
Ammonium, hexamethylenebis(1-methyl-3-(2,2,3,6-tetramethylcyclohexyl)propyl)bis(dimethyl-, dibromide, hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium, hexamethylenebis(1-methyl-3-(2,2,3,6-tetramethylcyclohexyl)propyl)bis(dimethyl-, dibromide, hydrate) is a complex organic compound with the molecular formula C38H78N2.2Br.H2O . This compound is characterized by its unique structure, which includes a hexamethylene bridge and multiple methyl groups, contributing to its distinct chemical properties.
Vorbereitungsmethoden
The synthesis of ammonium, hexamethylenebis(1-methyl-3-(2,2,3,6-tetramethylcyclohexyl)propyl)bis(dimethyl-, dibromide, hydrate) involves several steps. One common method includes the reaction of hexamethylenetetramine with formaldehyde and ammonia in an aqueous medium . This reaction forms the hexamethylene bridge, which is then further reacted with 1-methyl-3-(2,2,3,6-tetramethylcyclohexyl)propyl groups and dimethylamine. The final step involves the addition of dibromide to form the dibromide hydrate.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Ammonium, hexamethylenebis(1-methyl-3-(2,2,3,6-tetramethylcyclohexyl)propyl)bis(dimethyl-, dibromide, hydrate) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to ammonium, hexamethylenebis(1-methyl-3-(2,2,3,6-tetramethylcyclohexyl)propyl)bis(dimethyl-, dibromide, hydrate) include other bisquaternary ammonium compounds. These compounds share similar structural features but differ in their specific substituents and functional groups . The uniqueness of this compound lies in its specific hexamethylene bridge and the presence of multiple methyl groups, which contribute to its distinct chemical and biological properties.
Conclusion
This compound) is a versatile compound with significant applications in various fields of scientific research. Its unique structure and chemical properties make it a valuable reagent in organic synthesis, a potential therapeutic agent in medicine, and an important industrial chemical.
Eigenschaften
CAS-Nummer |
72017-48-2 |
|---|---|
Molekularformel |
C38H78Br2N2 |
Molekulargewicht |
722.8 g/mol |
IUPAC-Name |
6-[dimethyl-[4-(2,2,3,6-tetramethylcyclohexyl)butan-2-yl]azaniumyl]hexyl-dimethyl-[4-(2,2,3,6-tetramethylcyclohexyl)butan-2-yl]azanium;dibromide |
InChI |
InChI=1S/C38H78N2.2BrH/c1-29-19-21-31(3)37(7,8)35(29)25-23-33(5)39(11,12)27-17-15-16-18-28-40(13,14)34(6)24-26-36-30(2)20-22-32(4)38(36,9)10;;/h29-36H,15-28H2,1-14H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
WYWZHFCFTWHYHN-UHFFFAOYSA-L |
Kanonische SMILES |
CC1CCC(C(C1CCC(C)[N+](C)(C)CCCCCC[N+](C)(C)C(C)CCC2C(CCC(C2(C)C)C)C)(C)C)C.[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(1-Hydroxypropan-2-yl)oxy]carbonyl}benzoic acid](/img/structure/B13767221.png)
![2-Propanone, O-[[[[1,3,3-trimethyl-5-[[[[(1-methylethylidene)amino]oxy]carbonyl]amino]cyclohexyl]methyl]amino]carbonyl]oxime](/img/structure/B13767225.png)
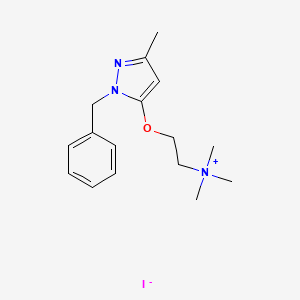
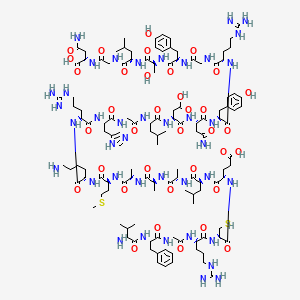
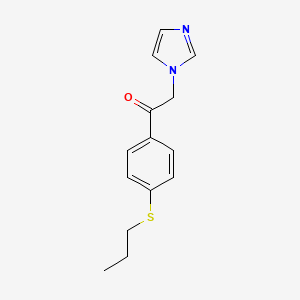
![Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-chloro-5-nitrophenyl)azo]phenyl]-](/img/structure/B13767264.png)
![[3-[4-(4-Chlorophenyl)phenyl]-3-hydroxypropyl]-dimethylazanium chloride](/img/structure/B13767275.png)
![N-[2-(benzylamino)-2-oxoethyl]-N-(4-methylcyclohexyl)thiadiazole-4-carboxamide](/img/structure/B13767278.png)
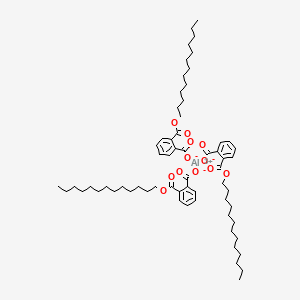
![2-[3-Acetamido-5-(4-methoxyphenyl)phenyl]acetic acid](/img/structure/B13767288.png)
